- Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole SynthonJournal of the American Chemical Society, 2010, 132(30), 10286-10292,
Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloroethyl benzoate
- Benzoic Acid 2-Chloroethyl Ester
- Ethanol, 2-chloro-,1-benzoate
- Ethanol,2-chloro-,benzoate
- 2-Chloroethylbenzoate
- Ethanol, 2-chloro-, benzoate
- chloroethyl benzoate
- PubChem19864
- benzoic acid 2-chloro-ethyl ester
- NSC44612
- AK135063
- SY042617
- EN001676
- AX8073584
- B006
- Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
- Chloroethylbenzoate
- NSC 44612
- β-Chloroethyl benzoate
- 939-55-9
- DTXSID30239866
- SCHEMBL1594034
- Z56928949
- EN300-06102
- .BETA.-CHLOROETHYL BENZOATE
- ANPPGQUFDXLAGY-UHFFFAOYSA-
- AI3-19588
- ETHANOL, 2-CHLORO-, 1-BENZOATE
- AS-57775
- DB-057455
- B0068
- NSC-44612
- AKOS005198580
- JD23EKE6Q9
- UNII-JD23EKE6Q9
- InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- MFCD00045290
- CS-W016989
-
- MDL: MFCD00045290
- Renchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- Clave inchi: ANPPGQUFDXLAGY-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)OCCCl
Atributos calculados
- Calidad precisa: 184.02900
- Masa isotópica única: 184.0291072g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 4
- Complejidad: 142
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.203(lit.)
- Punto de fusión: 118°C
- Punto de ebullición: 257°C(lit.)
- índice de refracción: 1.5270-1.5300
- PSA: 26.30000
- Logp: 2.08220
- Disolución: Not determined
2-Chloroethyl benzoate Información de Seguridad
- Rtecs:2045884
2-Chloroethyl benzoate Datos Aduaneros
- Código HS:2916310090
- Datos Aduaneros:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
2-Chloroethyl benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB137169-25 g |
Benzoic acid 2-chloroethyl ester, 99%; . |
939-55-9 | 99% | 25g |
€103.80 | 2022-06-02 | |
Enamine | EN300-06102-2.5g |
2-chloroethyl benzoate |
939-55-9 | 95% | 2.5g |
$32.0 | 2023-10-28 | |
Enamine | EN300-06102-10.0g |
2-chloroethyl benzoate |
939-55-9 | 95% | 10g |
$88.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0068-25ml |
2-Chloroethyl benzoate |
939-55-9 | 99.0%(GC) | 25ml |
¥890.0 | 2022-06-10 | |
TRC | C984688-2.5g |
2-Chloroethyl Benzoate |
939-55-9 | 2.5g |
$ 86.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-25ml |
2-Chloroethyl benzoate |
939-55-9 | 98% | 25ml |
¥219.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013463-5g |
2-Chloroethyl benzoate |
939-55-9 | 99% | 5g |
¥62 | 2024-05-20 | |
abcr | AB137169-25g |
Benzoic acid 2-chloroethyl ester, 99%; . |
939-55-9 | 99% | 25g |
€113.20 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0068-25ML |
2-Chloroethyl Benzoate |
939-55-9 | >99.0%(GC) | 25ml |
¥805.00 | 2024-04-15 | |
TRC | C984688-2500mg |
2-Chloroethyl Benzoate |
939-55-9 | 2500mg |
$87.00 | 2023-05-18 |
2-Chloroethyl benzoate Métodos de producción
Métodos de producción 1
1.2 Reagents: Ammonium chloride Solvents: Water
Métodos de producción 2
- Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditionsSynthetic Communications, 1995, 25(14), 2051-9,
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxidesTetrahedron, 2014, 70(2), 212-217,
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
- Low-Temperature Iron-Catalyzed Depolymerization of PolyethersChemSusChem, 2012, 5(7), 1195-1198,
Métodos de producción 11
1.2 Reagents: Water
- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and ChloroalkanesOrganic Letters, 2019, 21(2), 345-349,
Métodos de producción 12
Métodos de producción 13
- Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathwayAngewandte Chemie, 2012, 51(50), 12570-12574,
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionalityTetrahedron, 2012, 68(44), 9068-9075,
Métodos de producción 17
- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditionsRSC Advances, 2013, 3(43), 20246-20253,
Métodos de producción 18
- Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free ConditionsSynlett, 2019, 30(15), 1820-1824,
Métodos de producción 19
Métodos de producción 20
2-Chloroethyl benzoate Raw materials
- Ethanone,2,2,2-trichloro-1-phenyl-
- Methoxypolyethylene glycols
- Ethylene Glycol, Dehydrated
- Polyethylene Glycol
- Benzamide
- Benzoic acid
- diphenylethane-1,2-dione
- 2-PHENYL-1,3-DIOXOLANE
- Ethylene Oxide
- Sodium benzoate
- 2-Hydroxyacetophenone
- Potassium benzoate
- Benzoyl chloride
- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
2-Chloroethyl benzoate Preparation Products
2-Chloroethyl benzoate Literatura relevante
-
Jin Bai,Erdong Qu,Shangzhang Li,Riqian Zhu,Qinyue Deng,Wanfang Li Org. Chem. Front. 2023 10 5158
-
2. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 6. A simple preparation of chlorohydrin benzoates from 1,2-and 1,3-glycolsThomas G. Back,Derek H. R. Barton,Bail L. Rao J. Chem. Soc. Perkin Trans. 1 1977 1715
-
3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
-
4. Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solventsDerek P. N. Satchell,Valeri F. Shvets J. Chem. Soc. Perkin Trans. 2 1973 995
-
5. 497. Studies in pyrolysis. Part X. Model systems for the pyrolysis of poly(ethylene terephthalate) : 2-hydroxyethyl benzoate and related substancesH. V. R. Iengar,P. D. Ritchie J. Chem. Soc. 1957 2556
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